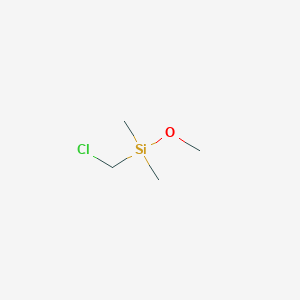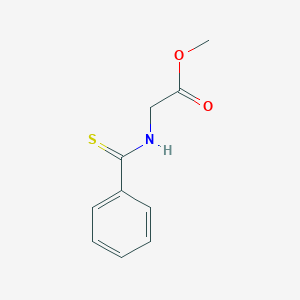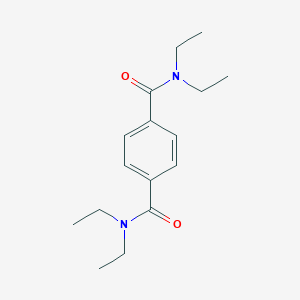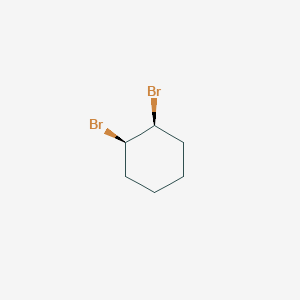
cis-1,2-dibromo-Cyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cis-1,2-dibromo-Cyclohexane, also known as cis-1,2-Dibromocyclohexane, is a chemical compound with the molecular formula C6H10Br2. It is a colorless liquid that is used in various scientific research applications.
Applications De Recherche Scientifique
Cis-1,2-dibromo-Cyclohexane is widely used in various scientific research applications. It is used as a reagent in organic synthesis, particularly in the preparation of other cyclohexane derivatives. It is also used in the synthesis of various pharmaceuticals and agrochemicals.
Mécanisme D'action
Cis-1,2-dibromo-Cyclohexane acts as a halogenating agent, which means it can add halogens such as bromine and chlorine to other compounds. It can also undergo nucleophilic substitution reactions, where it can replace a functional group in a molecule with another nucleophile.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of cis-1,2-dibromo-Cyclohexane. However, it has been reported to have toxic effects on aquatic organisms and can cause skin and eye irritation in humans.
Avantages Et Limitations Des Expériences En Laboratoire
Cis-1,2-dibromo-Cyclohexane is a useful reagent in organic synthesis due to its ability to add halogens to other compounds. It is also relatively easy to synthesize and purify. However, it can be toxic and should be handled with care. It also has limited solubility in water, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on cis-1,2-dibromo-Cyclohexane. One direction is to explore its potential use in the synthesis of new pharmaceuticals and agrochemicals. Another direction is to study its toxicity and environmental impact to better understand its potential risks. Additionally, further research could be done to optimize its synthesis and purification methods.
Conclusion
In conclusion, cis-1,2-dibromo-Cyclohexane is a useful reagent in organic synthesis with various scientific research applications. Its mechanism of action involves halogenation and nucleophilic substitution reactions. While it has limited research on its biochemical and physiological effects, it should be handled with care due to its potential toxicity. Future research could explore its potential use in the synthesis of new compounds and its environmental impact.
Méthodes De Synthèse
Cis-1,2-dibromo-Cyclohexane can be synthesized by the addition of bromine to Cyclohexene. The reaction takes place in the presence of a catalyst such as FeBr3 or AlBr3. The product is then purified through distillation or recrystallization.
Propriétés
Numéro CAS |
19246-38-9 |
|---|---|
Nom du produit |
cis-1,2-dibromo-Cyclohexane |
Formule moléculaire |
C6H10Br2 |
Poids moléculaire |
241.95 g/mol |
Nom IUPAC |
(1S,2R)-1,2-dibromocyclohexane |
InChI |
InChI=1S/C6H10Br2/c7-5-3-1-2-4-6(5)8/h5-6H,1-4H2/t5-,6+ |
Clé InChI |
CZNHKZKWKJNOTE-OLQVQODUSA-N |
SMILES isomérique |
C1CC[C@@H]([C@@H](C1)Br)Br |
SMILES |
C1CCC(C(C1)Br)Br |
SMILES canonique |
C1CCC(C(C1)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(2R,3R,4R,5R)-3,5,6-triacetyloxy-2,4-dimethoxyhexyl] acetate](/img/structure/B98358.png)
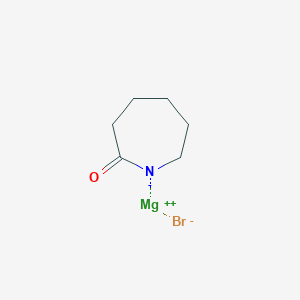
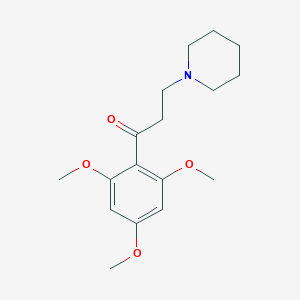
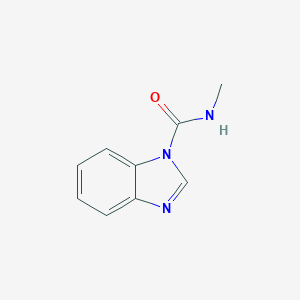
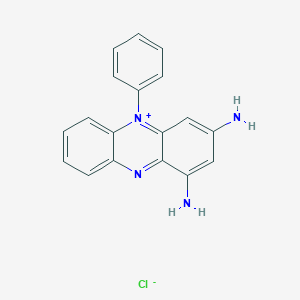

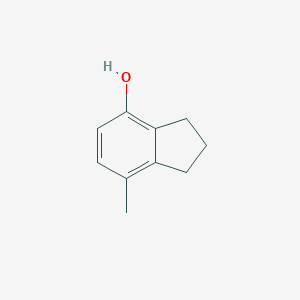

![3-Nitroimidazo[1,2-b]pyridazine](/img/structure/B98374.png)
